What is the biological significance of Ononitol, (+)- in plants?
What is the biological significance of Ononitol, (+)- in plants?
An In-depth Technical Guide to the Biological Significance of (+)-Ononitol in Plants for Researchers, Scientists, and Drug Development Professionals.
Introduction
(+)-Ononitol, a methylated cyclitol derived from myo-inositol, plays a crucial role in the adaptation of plants to various abiotic stresses, particularly salinity and drought. As a compatible solute, or osmoprotectant, it accumulates in the cytoplasm to maintain cellular turgor and protect macromolecules from the damaging effects of stress-induced dehydration without interfering with normal metabolic processes. This technical guide provides a comprehensive overview of the biological significance of (+)-ononitol in plants, focusing on its biosynthesis, its role in stress tolerance, and the experimental methodologies used to study its function. The information is tailored for researchers, scientists, and professionals in drug development who may be interested in leveraging these natural stress-response mechanisms for crop improvement or identifying novel bioactive compounds.
Biosynthesis of (+)-Ononitol
The biosynthesis of (+)-ononitol is a specialized branch of the myo-inositol metabolism pathway, which is central to various physiological processes in plants, including signal transduction, cell wall biosynthesis, and hormone regulation[1][2][3]. The synthesis of (+)-ononitol is primarily induced by abiotic stress conditions.
The key enzymatic step in the formation of (+)-ononitol is the methylation of myo-inositol. This reaction is catalyzed by the enzyme myo-inositol O-methyltransferase (IMT). The substrate for this reaction, myo-inositol, is synthesized from glucose-6-phosphate via a two-step process involving myo-inositol-1-phosphate synthase (MIPS) and myo-inositol monophosphatase (IMP)[1][4][5]. Under stress conditions, the expression of the IMT gene is upregulated, leading to the accumulation of (+)-ononitol. In some plant species, (+)-ononitol can be further converted to its epimer, D-pinitol, which also functions as an osmoprotectant[4][6].
Caption: Biosynthetic pathway of (+)-Ononitol from Glucose-6-Phosphate.
Role in Abiotic Stress Tolerance
The primary biological significance of (+)-ononitol in plants is its function as an osmoprotectant, contributing to tolerance against abiotic stresses such as high salinity and drought[6][7][8].
Osmotic Adjustment
Under hyperosmotic conditions caused by high salinity or water deficit, plant cells lose water, leading to a decrease in turgor pressure and potential cell death. The accumulation of compatible solutes like (+)-ononitol in the cytoplasm lowers the cellular osmotic potential, thereby maintaining the water potential gradient favorable for water retention and uptake[9]. This process, known as osmotic adjustment, is critical for sustaining cell turgor and growth under stress.
Protection of Cellular Structures and Functions
Beyond its role in osmotic adjustment, (+)-ononitol is believed to protect cellular structures and functions during stress. It can stabilize proteins and membranes, mitigating the denaturing effects of high ion concentrations and dehydration[5]. Furthermore, some studies suggest that myo-inositol and its derivatives, including ononitol, can act as scavengers of reactive oxygen species (ROS), which are produced at elevated levels under stress and can cause significant oxidative damage to cellular components[5][10].
Evidence from Transgenic Studies
The critical role of (+)-ononitol in stress tolerance has been demonstrated through genetic engineering. Overexpression of the myo-inositol O-methyltransferase (IMT1) gene from the common ice plant (Mesembryanthemum crystallinum) in tobacco (Nicotiana tabacum) and Arabidopsis thaliana has been shown to confer enhanced tolerance to both salt and drought stress[8][11]. These transgenic plants accumulate significant amounts of (+)-ononitol, leading to improved physiological performance under stress conditions.
Quantitative Data on (+)-Ononitol and Stress Tolerance
The following tables summarize quantitative data from studies on the effects of (+)-ononitol accumulation in plants under abiotic stress.
Table 1: Accumulation of (+)-Ononitol in Transgenic Plants Under Stress
| Plant Species | Transgene | Stress Condition | Ononitol Concentration (µmol g⁻¹ FW) | Reference |
| Nicotiana tabacum | IMT1 from M. crystallinum | Drought and Salt Stress | > 35 | [11] |
| Arabidopsis thaliana | GmIMT from Glycine max | Dehydration and High Salinity | Not specified, but functional accumulation confirmed | [8] |
| Mesembryanthemum crystallinum (Wild Type) | - | 400 mM NaCl | ~18.6 | [1] |
Table 2: Physiological Effects of (+)-Ononitol Accumulation in Transgenic Nicotiana tabacum Under Stress
| Parameter | Genotype | Stress Condition | Value | Reference |
| Photosynthetic CO₂ Fixation (µmol CO₂ m⁻² s⁻¹) | Transgenic (I5A) | 250 mM NaCl (2.5 weeks) | 4.9 ± 1.4 | [11] |
| Wild Type (SR1) | 250 mM NaCl (2.5 weeks) | 2.5 ± 0.6 | [11] | |
| Photosynthesis Recovery (% of initial) | Transgenic (I5A) | 1 day after rewatering (drought) | 75 | [11] |
| Wild Type (SR1) | 1 day after rewatering (drought) | 57 | [11] |
Inositol Signaling in Plant Stress Response
While (+)-ononitol itself is primarily recognized as an osmoprotectant, its precursor, myo-inositol, is a central component of the phosphoinositide signaling pathway, which is crucial for plant responses to various stimuli, including abiotic stress[12][13]. Abiotic stresses can trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can then mobilize calcium ions (Ca²⁺) from intracellular stores, initiating a calcium signaling cascade that activates downstream stress-responsive genes and physiological adaptations[13][14]. This signaling pathway is known to crosstalk with phytohormone signaling, particularly with abscisic acid (ABA), a key regulator of abiotic stress responses[13][15]. The biosynthesis of ononitol represents a metabolic diversion of the myo-inositol pool that is enhanced during stress.
Caption: Generalized inositol signaling pathway in plant abiotic stress response.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of (+)-ononitol in plants.
Generation of Transgenic Plants Overexpressing IMT1
A common approach to investigate the function of (+)-ononitol is to generate transgenic plants that constitutively or inducibly express a myo-inositol O-methyltransferase (IMT) gene.
Methodology Overview:
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Vector Construction: The coding sequence of an IMT gene (e.g., IMT1 from M. crystallinum) is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter. The vector also contains a selectable marker gene, such as neomycin phosphotransferase II (nptII) for kanamycin resistance or phosphinothricin acetyltransferase (bar) for glufosinate resistance.
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Agrobacterium-mediated Transformation: The expression vector is introduced into a suitable strain of Agrobacterium tumefaciens. Plant transformation is then carried out using an explant-based method (e.g., leaf discs for tobacco, floral dip for Arabidopsis).
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Selection and Regeneration: Transformed plant tissues or seeds are selected on a medium containing the appropriate selective agent (e.g., kanamycin or glufosinate). Surviving tissues are regenerated into whole plants.
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Molecular Confirmation: Putative transgenic plants are confirmed by polymerase chain reaction (PCR) to detect the presence of the transgene and by reverse transcription-PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR) to analyze its expression. Southern blotting can be used to determine the transgene copy number.
Caption: General workflow for generating and analyzing IMT1-overexpressing plants.
Quantification of Ononitol and Myo-inositol
Accurate quantification of cyclitols is essential for correlating their accumulation with stress tolerance.
Methodology Overview:
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Sample Preparation: Plant tissue is harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is then ground to a fine powder.
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Extraction: Soluble carbohydrates are extracted from the powdered tissue using a solvent, typically an ethanol/water mixture (e.g., 80% ethanol), at an elevated temperature (e.g., 80°C).
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Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the separation and quantification of carbohydrates, including inositols.
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Column: A high-pH anion-exchange column (e.g., Dionex CarboPac PA1 or PA10).
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Eluent: An isocratic or gradient elution with sodium hydroxide.
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Detection: Pulsed amperometric detection, which allows for the direct detection of underivatized carbohydrates.
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Quantification: The concentration of ononitol and myo-inositol in the samples is determined by comparing the peak areas to those of authentic standards.
Plant Stress Tolerance Assays
Salinity Stress:
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Plants are grown hydroponically or in a suitable soil-less medium.
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Salt stress is imposed by adding NaCl to the nutrient solution in incremental steps or as a single dose to reach the desired final concentration (e.g., 100-250 mM).
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Physiological parameters such as plant growth (biomass), photosynthetic rate, stomatal conductance, and ion content (Na⁺, K⁺) in different tissues are measured over time.
Drought Stress:
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Plants are grown in pots with a defined amount of soil or substrate.
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Drought stress is imposed by withholding water for a specific period.
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Soil moisture content is monitored to ensure uniform stress application.
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Plant water status is assessed by measuring relative water content (RWC) of the leaves.
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Recovery from drought is evaluated by re-watering the plants and monitoring the recovery of physiological parameters.
Conclusion
(+)-Ononitol is a key player in the plant's defense arsenal against abiotic stresses, particularly those involving an osmotic component. Its role as a compatible solute is well-established, and the genetic engineering of its biosynthetic pathway has proven to be a successful strategy for enhancing stress tolerance in model and crop plants. For researchers in plant science and drug development, understanding the biosynthesis and function of ononitol and other cyclitols offers valuable insights into natural stress-mitigation mechanisms. These pathways and compounds may serve as targets for crop improvement programs and as a source of novel bioactive molecules with potential applications in agriculture and beyond. The methodologies outlined in this guide provide a framework for the continued investigation of these important plant metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of stable transgenic maize plants tolerant for drought by manipulating ABA signaling through Agrobacterium-mediated transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ion homeostasis for salinity tolerance in plants: a molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of plant biotic interactions and abiotic stress responses by inositol polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Overview of Methods for Assessing Salinity and Drought Tolerance of Transgenic Wheat Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. Roles for mannitol and mannitol dehydrogenase in active oxygen-mediated plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased Salt and Drought Tolerance by D-Ononitol Production in Transgenic Nicotiana tabacum L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tonoplast inositol transporters: Roles in plant abiotic stress response and crosstalk with other signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Arabidopsis Inositol 5-Phosphatase Gain-of-Function Alters Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-talk in abscisic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
